molecular formula C18H12O4 B13130111 Przewaquinone B

Przewaquinone B

Cat. No.: B13130111
M. Wt: 292.3 g/mol
InChI Key: CETREAVXUDHZGK-UHFFFAOYSA-N
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Description

Przewaquinone B is a naturally occurring compound isolated from the roots of Salvia przewalskii. It is a type of tanshinone, which are abietane-type norditerpenoid quinones. This compound has garnered attention due to its potential pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Przewaquinone B involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the phenanthro[1,2-b]furan-10,11-dione core structure, followed by functional group modifications to introduce the hydroxymethyl and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Salvia przewalskii. extraction and purification from the plant material are the primary methods used. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Przewaquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthro[1,2-b]furan-10,11-dione compounds .

Scientific Research Applications

Mechanism of Action

Przewaquinone B is structurally similar to other tanshinones, such as:

  • Tanshinone I
  • Tanshinone IIA
  • Cryptotanshinone

Uniqueness: this compound is unique due to its specific functional groups and the phenanthro[1,2-b]furan-10,11-dione core structure. This uniqueness contributes to its distinct pharmacological activities compared to other tanshinones .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

1-(hydroxymethyl)-6-methylnaphtho[1,2-g][1]benzofuran-10,11-dione

InChI

InChI=1S/C18H12O4/c1-9-3-2-4-12-11(9)5-6-13-15(12)17(21)16(20)14-10(7-19)8-22-18(13)14/h2-6,8,19H,7H2,1H3

InChI Key

CETREAVXUDHZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4CO

Origin of Product

United States

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